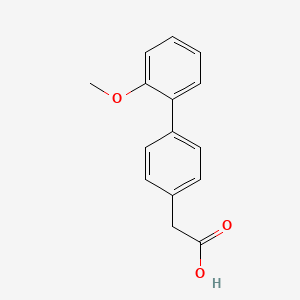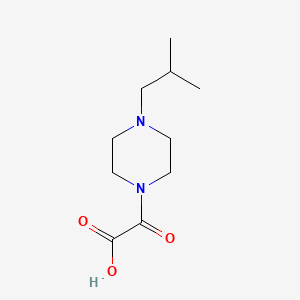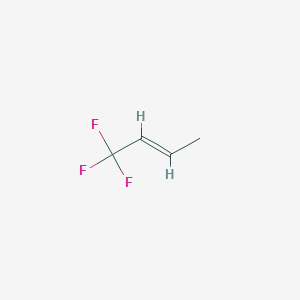
1,1,1-三氟-2-丁烯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1,1-Trifluoro-2-butene is an organic compound with the molecular formula C4H5F3. It is a fluorinated alkene, characterized by the presence of three fluorine atoms attached to the first carbon atom of the butene chain. This compound is of significant interest in various fields due to its unique chemical properties and reactivity.
科学研究应用
1,1,1-Trifluoro-2-butene is utilized in various scientific research applications:
Chemistry: As a building block in organic synthesis, particularly in the synthesis of fluorinated compounds.
Biology and Medicine: Used in the development of pharmaceuticals and agrochemicals due to its unique reactivity and stability.
Industry: Employed in the production of specialty chemicals and materials, including polymers and surfactants
准备方法
Synthetic Routes and Reaction Conditions: 1,1,1-Trifluoro-2-butene can be synthesized through several methods. One common approach involves the reaction of trifluoroacetic acid with vinyl ethyl ether in the presence of a base such as pyridine or N-methylmorpholine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to control the exothermic nature of the reaction .
Industrial Production Methods: In industrial settings, the continuous synthesis method is often preferred. This involves the continuous introduction of raw materials such as vinyl ethyl ether, triethylamine, and trifluoroacetic anhydride into a reactor. The reaction mixture is then continuously extracted to obtain the desired product, 1,1,1-trifluoro-2-butene .
化学反应分析
Types of Reactions: 1,1,1-Trifluoro-2-butene undergoes various chemical reactions, including:
Addition Reactions: It can react with hydrogen halides (e.g., hydrogen chloride) to form halogenated derivatives.
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxygenated products.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the fluorinated carbon atoms.
Common Reagents and Conditions:
Hydrogen Halides: Used in addition reactions to form halogenated products.
Oxidizing Agents: Such as potassium permanganate or ozone for oxidation reactions.
Nucleophiles: Such as potassium hydroxide in the presence of phase transfer catalysts for substitution reactions
Major Products:
Halogenated Derivatives: Formed from addition reactions.
Epoxides: Resulting from oxidation reactions.
Substituted Alkenes: From nucleophilic substitution reactions.
作用机制
The mechanism by which 1,1,1-trifluoro-2-butene exerts its effects is primarily through its reactivity with various chemical reagents. The presence of fluorine atoms increases the compound’s electrophilicity, making it more reactive towards nucleophiles. This reactivity is exploited in various synthetic applications to introduce fluorine atoms into organic molecules, thereby enhancing their chemical and biological properties .
相似化合物的比较
1,1,2-Trifluoro-1-butene: Another fluorinated butene with a different fluorine atom arrangement.
1,1,1-Trifluoropropene: A shorter chain fluorinated alkene.
1,1,1-Trifluoroethane: A fluorinated alkane with similar applications in organic synthesis .
Uniqueness: 1,1,1-Trifluoro-2-butene is unique due to its specific fluorine atom arrangement, which imparts distinct reactivity and stability compared to other fluorinated alkenes. This makes it particularly valuable in the synthesis of complex organic molecules and in applications requiring high chemical stability and reactivity.
属性
CAS 编号 |
406-39-3 |
|---|---|
分子式 |
C4H5F3 |
分子量 |
110.08 g/mol |
IUPAC 名称 |
1,1,1-trifluorobut-2-ene |
InChI |
InChI=1S/C4H5F3/c1-2-3-4(5,6)7/h2-3H,1H3 |
InChI 键 |
ICTYZHTZZOUENE-UHFFFAOYSA-N |
SMILES |
CC=CC(F)(F)F |
规范 SMILES |
CC=CC(F)(F)F |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is significant about the use of 1,1,1-Trifluoro-2-butene in the presented research?
A1: The research demonstrates the use of 1,1,1-Trifluoro-2-butene as a reagent for introducing a trifluoromethyl group (CF3) into amino acids. [, ] This is significant because the incorporation of fluorine, particularly CF3 groups, can drastically alter a molecule's biological properties, including its metabolic stability and lipophilicity.
Q2: What role does Indium play in the reaction with 1,1,1-Trifluoro-2-butene?
A2: The researchers utilized Indium-mediated allylation reactions. [, ] This means Indium acts as a mediator, facilitating the transfer of the allyl group from 4-bromo-1,1,1-trifluoro-2-butene to the target molecule, the glyceraldimine derivative. This method is highlighted for its high diastereoselectivity, meaning it favors the formation of a specific stereoisomer of the product.
Q3: What specific stereoisomers are synthesized using this method?
A3: The research outlines the successful synthesis of both (2R,3S)- and (2S,3R)-4,4,4-trifluoroisoleucines, as well as (2R,3S)-4,4,4-trifluorovaline. [, ] These are all stereoisomers of naturally occurring amino acids where a CF3 group has been incorporated, potentially leading to analogues with altered biological activity.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


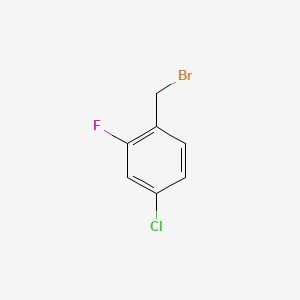
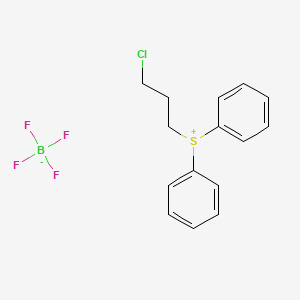



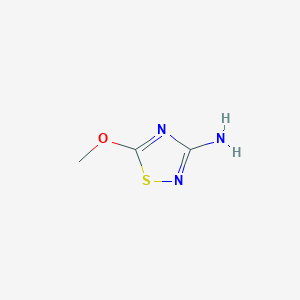

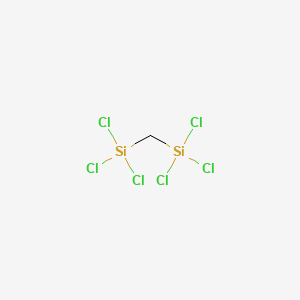
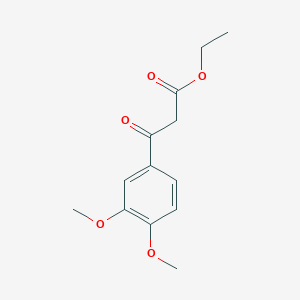
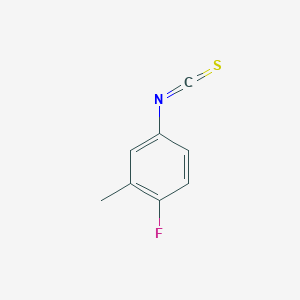
![Ethyl imidazo[1,2-a]pyrimidine-2-carboxylate](/img/structure/B1586087.png)
